2'-deoxy-3,4,5,6-tetrahydrouridine

Vue d'ensemble

Description

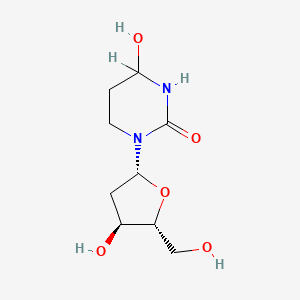

2'-deoxy-3,4,5,6-tetrahydrouridine is a chemical compound with a complex structure that includes multiple hydroxyl groups and a diazinanone ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2'-deoxy-3,4,5,6-tetrahydrouridine typically involves multi-step organic reactions. One common method involves the protection of hydroxyl groups, followed by the formation of the diazinanone ring through cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include rigorous purification steps such as crystallization or chromatography to obtain the desired product with high purity. The use of advanced analytical techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) is crucial for quality control.

Analyse Des Réactions Chimiques

Types of Reactions

2'-deoxy-3,4,5,6-tetrahydrouridine undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents such as thionyl chloride (SOCl₂) and alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Therapeutic Applications

1. Cancer Therapy

THU has been extensively studied for its application in cancer therapy. It is particularly effective when used in combination with nucleoside analogs:

- Gemcitabine : Co-administration with THU enhances the plasma concentration of gemcitabine, leading to improved therapeutic outcomes in various cancers .

- Decitabine : Similarly, THU increases the bioavailability of decitabine, a drug used to treat myelodysplastic syndromes and acute myeloid leukemia. Studies have shown that THU can significantly extend the absorption time and concentration-time profile of decitabine when administered orally .

2. Modulation of Immune Responses

Research indicates that THU may also modulate immune responses by inhibiting tumor necrosis factor (TNF) production in experimental models. This property could have implications for treating inflammatory diseases alongside cancer therapies .

3. Hematopoietic Stem Cell Maintenance

THU has shown potential in enhancing self-renewal capabilities in normal hematopoietic stem cells. This application could be beneficial in regenerative medicine and therapies aimed at improving blood cell production following chemotherapy .

Pharmacokinetics

The pharmacokinetic profile of THU reveals its effectiveness as a CDA inhibitor:

- Bioavailability : The oral bioavailability of THU is relatively low (~4%), but it significantly increases the bioavailability of co-administered nucleoside analogs like FdCyd (5-fluoro-2'-deoxycytidine), which can rise from <1% to 24% when combined with THU .

- Half-Life : When administered intravenously at 100 mg/kg, THU exhibits a terminal half-life of approximately 73 minutes, maintaining effective plasma concentrations for several hours .

Comparative Data Table

| Compound | Mechanism | Clinical Application | Bioavailability |

|---|---|---|---|

| This compound (THU) | CDA inhibitor | Enhances efficacy of gemcitabine & decitabine | ~4% |

| Gemcitabine | Nucleoside analog | Treatment of various cancers | ~30% |

| Decitabine | DNA methyltransferase inhibitor | Myelodysplastic syndromes & AML | ~10% |

| 5-Fluoro-2'-deoxycytidine (FdCyd) | Cytidine deaminase activated pro-drug | Antitumor therapy | ~10% |

Case Studies

- Combination Therapy with FdCyd : A clinical study demonstrated that administering FdCyd alongside THU resulted in increased incorporation of FdCyd into DNA and enhanced cytotoxicity against cancer cells . The study highlighted the potential for improved treatment regimens for tumors resistant to traditional therapies.

- Preclinical Studies on Decitabine : In nonhuman primates, co-administration of THU with decitabine showed extended absorption times and increased exposure without peak levels that could cause toxicity. This suggests a safer therapeutic window for patients undergoing treatment with decitabine .

Mécanisme D'action

The mechanism of action of 2'-deoxy-3,4,5,6-tetrahydrouridine involves its interaction with specific molecular targets. The hydroxyl groups and the diazinanone ring play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uridine: 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Guanosine: 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one

Uniqueness

2'-deoxy-3,4,5,6-tetrahydrouridine is unique due to its specific structural features, including the presence of multiple hydroxyl groups and the diazinanone ring. These features confer distinct chemical reactivity and biological activity compared to similar compounds like uridine and guanosine.

Activité Biologique

2'-Deoxy-3,4,5,6-tetrahydrouridine (dTHU) is a synthetic nucleoside analog primarily recognized for its role as a potent inhibitor of cytidine deaminase (CDA). This enzyme is crucial for the hydrolytic deamination of cytidine and its derivatives, and dTHU's inhibition of this enzyme enhances the bioavailability of various nucleoside analogs, making it particularly valuable in cancer therapy.

The primary mechanism through which dTHU exerts its biological activity is via competitive inhibition of cytidine deaminase. By binding to the active site of CDA, dTHU prevents the conversion of cytidine and deoxycytidine into uridine and deoxyuridine. This inhibition leads to increased concentrations of cytidine analogs in the bloodstream when administered alongside these drugs, thereby enhancing their therapeutic efficacy in clinical settings .

Pharmacokinetics

Research indicates that dTHU can significantly modulate the pharmacokinetics of other nucleoside analogs such as gemcitabine and decitabine. For instance, co-administration of dTHU has been shown to increase plasma concentrations and prolong half-lives of these drugs by reducing their degradation rates in vivo. Such interactions are critical for improving therapeutic outcomes in cancer treatment .

Biological Activity Overview

| Biological Activity | Description |

|---|---|

| CDA Inhibition | Prevents the conversion of cytidine to uridine, enhancing levels of nucleoside analogs. |

| Enhanced Bioavailability | Increases oral bioavailability of co-administered nucleoside analogs. |

| Modulation of Immune Response | Inhibits tumor necrosis factor production in experimental models. |

| Minimal Toxicity | Demonstrated low toxicity even at higher concentrations in preclinical studies. |

Case Studies and Research Findings

-

Clinical Trials with Decitabine :

A pilot clinical trial investigated the combination of dTHU with decitabine in patients with advanced chemoresistant pancreatic cancer. The study aimed to target DNA methyltransferase 1 (DNMT1) and assess the safety and efficacy of this combination therapy. Results indicated that dTHU could enhance the therapeutic effects of decitabine by improving its pharmacokinetics . -

In Vitro Studies :

Various studies have utilized dTHU to explore its effects on DNA polymerases and other enzymes involved in DNA replication. By incorporating dTHU into synthetic DNA strands, researchers have gained insights into enzyme interactions and mechanisms that govern DNA synthesis . -

Impact on Tumor Necrosis Factor Production :

In experimental models, dTHU has been shown to modulate immune responses by inhibiting tumor necrosis factor production. This property suggests potential applications beyond cancer therapy, particularly in conditions where immune modulation is beneficial.

Comparative Analysis with Related Compounds

| Compound Name | Mechanism/Function | Unique Features |

|---|---|---|

| 5-Fluoro-2'-deoxycytidine | Nucleoside analog used in cancer therapy | Incorporates fluorine for enhanced activity |

| Cytarabine (Cytosine arabinoside) | Antimetabolite primarily for leukemia treatment | Requires metabolic activation; sensitive to CDA |

| Decitabine | DNA methyltransferase inhibitor | Modifies epigenetic regulation; sensitive to CDA |

| 2',2'-Difluoro-2'-deoxycytidine | Nucleoside analog with improved pharmacokinetics | Fluorinated structure enhances stability |

Propriétés

IUPAC Name |

4-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h5-8,12-14H,1-4H2,(H,10,15)/t5-,6+,7?,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSRNLJYSWSSQMW-CZLDRYSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)NC1O)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C(=O)NC1O)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40953849 | |

| Record name | 1-(2-Deoxypentofuranosyl)-1,4,5,6-tetrahydropyrimidine-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31962-88-6 | |

| Record name | 2'-Deoxytetrahydrouridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031962886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxypentofuranosyl)-1,4,5,6-tetrahydropyrimidine-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.